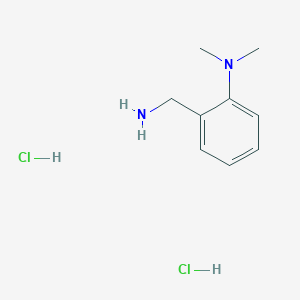![molecular formula C8H7BrN2 B1519631 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1111637-94-5](/img/structure/B1519631.png)
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 1111637-94-5 . It has a molecular weight of 211.06 . This compound is a solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The linear formula of “5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine” is C8H7BrN2 . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .
Physical And Chemical Properties Analysis
“5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid at room temperature . It has a molecular weight of 211.06 .
Applications De Recherche Scientifique
FGFR Kinase Inhibition
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase . FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration. Abnormal FGFR signaling is often associated with human malignancies, making FGFR a significant target for anticancer drug development .
Anticancer Activity
Recent studies have shown that analogs of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine exhibit inhibitory activity against different cancer cell lines . This compound acts as a new scaffold in cancer research, particularly in the development of FGFR4 inhibitors with potent antiproliferative activity against specific cancer cells, such as Hep3B cells .
Kinase Inhibitory Activity
The structure of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine has been utilized in the synthesis of derivatives that show kinase inhibitory activity. These derivatives are important in the study of various kinases and their role in diseases .
Antimicrobial and Anti-inflammatory Properties
Compounds with the 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated a range of biological activities, including antimicrobial and anti-inflammatory effects. This makes them valuable in the development of new treatments for infections and inflammatory conditions .
Antiviral and Antifungal Applications
Derivatives of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine have also shown promising antiviral and antifungal properties. These activities are particularly relevant in the search for novel agents against resistant strains of viruses and fungi .
Drug Discovery and Development
The unique molecular shape and scaffold of 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine make it an attractive candidate for drug discovery and development. Its structure can be used as a starting point for the synthesis of new compounds with potential therapeutic applications .
Mécanisme D'action
While the exact mechanism of action for “5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine” is not specified, it’s known that 1H-pyrrolo pyridine derivatives can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . Therefore, these compounds represent an attractive strategy for cancer therapy .
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-10-8-7(5)2-6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXLHKPTNMYOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670261 | |
| Record name | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1111637-94-5 | |
| Record name | 5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Cyclopentyloxy)phenyl]methanamine hydrochloride](/img/structure/B1519550.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)
![2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519561.png)





